![molecular formula C16H14Cl2O B12554249 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol CAS No. 189037-98-7](/img/structure/B12554249.png)
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of dichlorophenyl and phenylethenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with styrene under basic conditions to form the intermediate 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanol. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated compound.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanone.
Reduction: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethyl]phenyl}ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of chlorine atoms.
2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group instead of the dichlorophenyl group.
Uniqueness
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is unique due to the presence of both dichlorophenyl and phenylethenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
189037-98-7 |
|---|---|
Formule moléculaire |
C16H14Cl2O |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
2-[2-[2-(3,4-dichlorophenyl)ethenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H14Cl2O/c17-15-8-6-12(11-16(15)18)5-7-13-3-1-2-4-14(13)9-10-19/h1-8,11,19H,9-10H2 |
Clé InChI |
XOJPBVBTWUTECH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCO)C=CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


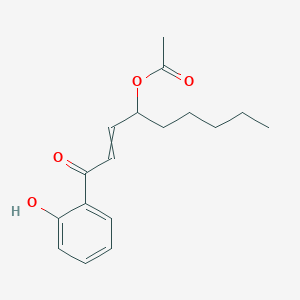
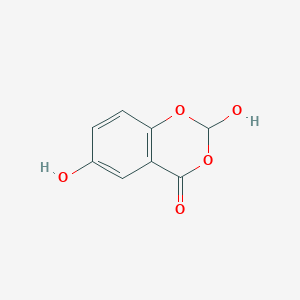
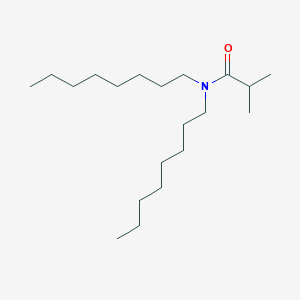

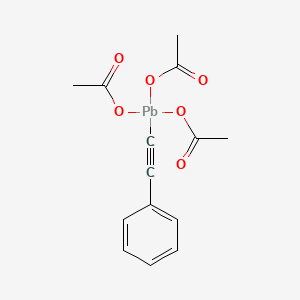
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
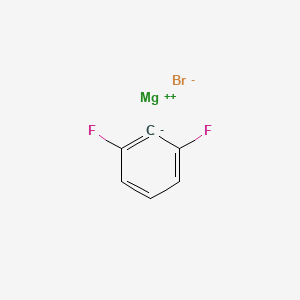


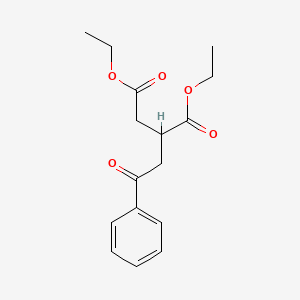
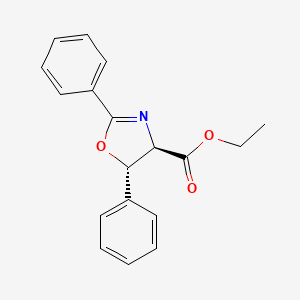
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)

